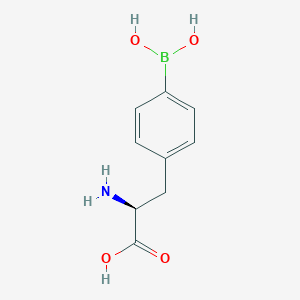

4-Borono-L-phenylalanine

概要

説明

ボロファラン (10B) は、ステラファーマが開発したボロン化フェニルアラニン化合物です。 主に、切除不能な局所進行または再発性頭頸部がんの治療のためのホウ素中性子捕捉療法(BNCT)に使用されています 。 ボロファラン (10B) 自体は腫瘍の増殖を抑制しませんが、中性子照射と併用することで効果を発揮します。ボロファラン (10B) は中性子を吸収し、細胞殺傷効果をもたらすアルファ粒子とリチウム核を放出します 。

2. 製法

合成経路と反応条件: ボロファラン (10B) は、(S)-4-ヨードフェニルアラニンを出発物質として合成されます。合成には、いくつかのステップが含まれます。

Boc 保護: (S)-4-ヨードフェニルアラニンは、tert-ブトキシカルボニル (Boc) 基で保護されて、(S)-N-Boc-4-ヨードフェニルアラニンを形成します。

ボロン化: 保護された化合物は、金属ハロゲン交換に続いて、トリブチルボレートでクエンチされます。

Boc 脱保護: Boc 基は除去されて、ボロファラン (10B) が得られます.

工業的製造方法: ボロファラン (10B) の工業的製造は、同様の合成経路に従いますが、規制基準を満たし、品質と収率の一貫性を確保するためにスケールアップされます 。

準備方法

Synthetic Routes and Reaction Conditions: Borofalan (10B) is synthesized using (S)-4-iodophenylalanine as the starting material. The synthesis involves several steps:

Boc Protection: (S)-4-iodophenylalanine is protected with a tert-butoxycarbonyl (Boc) group to form (S)-N-Boc-4-iodophenylalanine.

Borylation: The protected compound undergoes metal-halogen exchange followed by quenching with tributyl borate.

Boc Deprotection: The Boc group is removed to yield borofalan (10B).

Industrial Production Methods: The industrial production of borofalan (10B) follows similar synthetic routes but is scaled up to meet regulatory standards and ensure consistent quality and yield .

化学反応の分析

反応の種類: ボロファラン (10B) は、主に中性子捕捉反応を起こします。 中性子照射にさらされると、ボロファラン (10B) は中性子を吸収し、短距離のアルファ粒子とリチウム核を放出します 。

一般的な試薬と条件:

中性子照射: 反応が起こるための主な条件は、中性子源の存在です。

主な生成物:

アルファ粒子: これらは、局所的な細胞損傷を引き起こす高エネルギー粒子です。

リチウム核: これらも、中性子捕捉反応中に生成され、細胞殺傷効果に寄与します.

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

Overview of BNCT

BNCT is a targeted cancer treatment that utilizes the unique properties of boron isotopes to selectively destroy cancer cells. When exposed to thermal neutrons, boron-10 (^10B) undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which are lethal to nearby cells. BPA serves as a carrier for ^10B, facilitating its delivery to tumor cells.

Clinical Applications

BPA has been extensively studied in clinical trials for various cancers, particularly those with overexpressed L-type amino acid transporters (LAT-1), which enhance the uptake of BPA by tumor cells. Studies have demonstrated that preloading with other amino acids like L-tyrosine can significantly increase BPA uptake in cancerous cell lines, enhancing its therapeutic efficacy .

Case Study: A549 and V79-4 Cell Lines

A recent investigation explored the effects of L-phenylalanine and L-tyrosine preloading on BPA uptake in A549 (non-small cell lung carcinoma) and V79-4 (normal fibroblast) cell lines. The study found that L-tyrosine preloading increased BPA uptake by 1.24 ± 0.47-fold in A549 cells and by 2.04 ± 0.74-fold in V79-4 cells . This suggests that amino acid preloading strategies could optimize BPA delivery for enhanced therapeutic outcomes.

Imaging Applications

Positron Emission Tomography (PET)

BPA has also been utilized in PET imaging to monitor its distribution and pharmacokinetics in vivo. The derivative compound 4-borono-2-[^18F]fluoro-L-phenylalanine (^18F-FBPA) has been developed to visualize tumor uptake of boron in various animal models, showing higher accumulation in melanoma compared to non-melanoma tumors . This imaging capability is crucial for assessing the effectiveness of BNCT treatments.

Biodistribution Studies

Research involving biodistribution studies using small animal PET/CT has shown promising results in understanding how BPA accumulates in different tumor types. These studies are essential for optimizing BNCT protocols and improving patient outcomes .

Material Science Innovations

Molecularly Imprinted Polymers (MIPs)

Recent advancements have led to the development of molecularly imprinted polymers specifically designed for BPA. These MIPs exhibit high specificity and binding capacity towards BPA, making them potential candidates for drug delivery systems . The ability to control the release of BPA from these polymers could enhance its therapeutic applications while minimizing systemic toxicity.

Summary Table: Applications of 4-Borono-L-phenylalanine

| Application Area | Description | Key Findings |

|---|---|---|

| BNCT | Targeted cancer therapy using boron isotopes | Enhanced uptake with amino acid preloading; effective against LAT-1 overexpressing tumors |

| Imaging | PET imaging for tracking BPA distribution | Higher accumulation in melanoma; aids in evaluating BNCT efficacy |

| Material Science | Development of MIPs for controlled drug delivery | High specificity for BPA; potential for reduced systemic toxicity |

作用機序

ボロファラン (10B) は、主にさまざまな癌で高度に発現している L 型アミノ酸トランスポーター 1 (LAT-1) を介して腫瘍細胞に吸収されます 。中性子照射を受けると、ボロファラン (10B) は中性子を捕捉し、核反応を起こして、アルファ粒子とリチウム核を放出します。 これらの粒子は、腫瘍細胞に局所的な損傷を与え、隣接する正常組織を温存しながら細胞死を引き起こします 。

類似の化合物:

L-4-ボロンフェニルアラニン (BPA): BNCT で使用される別のボロン化化合物。

ホウ素捕獲剤ナトリウム (BSH): 脳腫瘍の BNCT で使用されるホウ素化合物.

ボロファラン (10B) の独自性:

選択的取り込み: ボロファラン (10B) は、LAT-1 トランスポーターのために腫瘍細胞に対する親和性が高く、非常に選択的です.

さまざまながんに有効: 頭頸部がん、悪性黒色腫、その他の腫瘍の治療に有効性が示されています

細胞殺傷効果の強化: 中性子捕捉中に放出されるアルファ粒子とリチウム核の組み合わせは、強力な細胞殺傷効果をもたらします.

ボロファラン (10B) は、標的がん治療において重要な進歩であり、治療困難な腫瘍を持つ患者に、非常に選択的で効果的な治療法を提供します。

類似化合物との比較

L-4-Boronophenylalanine (BPA): Another boronated compound used in BNCT.

Sodium Borocaptate (BSH): A boron compound used in BNCT for brain tumors.

Uniqueness of Borofalan (10B):

Selective Uptake: Borofalan (10B) has a high affinity for tumor cells due to the LAT-1 transporter, making it highly selective.

Effective in Various Cancers: It has shown efficacy in treating head and neck cancers, malignant melanoma, and other tumors

Enhanced Cell-Killing Effects: The combination of alpha particles and lithium nuclei released during neutron capture provides potent cell-killing effects.

Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.

生物活性

4-Borono-L-phenylalanine (BPA) is a compound that has garnered significant attention in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This article explores the biological activity of BPA, focusing on its mechanisms of action, cellular uptake, and clinical applications, supported by research findings and case studies.

Overview of this compound

BPA is a derivative of the amino acid phenylalanine, where a boron atom is incorporated into the structure. This modification enhances its utility in BNCT, a targeted cancer treatment modality that exploits the high neutron capture cross-section of boron-10 (B) to selectively destroy cancer cells while sparing surrounding healthy tissue.

The primary mechanism by which BPA exerts its biological effects is through selective uptake by tumor cells via L-type amino acid transporters, particularly LAT1 (SLC7A5). This transporter is often overexpressed in various cancers, facilitating the preferential accumulation of BPA in malignant tissues.

Key Mechanisms:

- Selective Uptake : BPA is preferentially taken up by tumor cells over normal cells due to LAT1 expression.

- Boron Neutron Capture : Upon irradiation with thermal neutrons, B in BPA undergoes nuclear reactions that release high-energy alpha particles and lithium nuclei, leading to localized cell death.

Cellular Uptake Studies

Recent studies have focused on enhancing the uptake of BPA in cancer cells through pre-treatment strategies. For instance, preloading with L-tyrosine significantly increased BPA uptake in various cell lines:

| Cell Line | Pre-treatment | Increase in BPA Uptake |

|---|---|---|

| A549 (Lung Cancer) | L-Tyrosine | 1.24 ± 0.47-fold (p = 0.028) |

| V79-4 (Fibroblast) | L-Tyrosine | 2.04 ± 0.74-fold (p = 0.000066) |

| V79-4 (Fibroblast) | L-Phenylalanine | 1.46 ± 0.06-fold (p = 0.000016) |

These findings suggest that amino acid preloading can significantly enhance the therapeutic efficacy of BPA by increasing its intracellular concentration .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that BPA can be administered via different routes, including bolus injection and continuous intravenous infusion. Research indicates that both methods lead to substantial accumulation of BPA in tumor tissues:

- Bolus Injection : Rapid initial uptake observed in heart, kidney, and liver.

- Continuous Infusion : Sustained uptake in tumors over time.

A biodistribution analysis revealed boron concentrations in tumors ranging from 7.83 to 16.54 ppm, which correlated with tumor uptake measurements .

Clinical Applications and Case Studies

BPA has been utilized in various clinical trials for treating different types of cancers, particularly malignant melanoma and head and neck cancers. The compound has been marketed under the name Borofalan for clinical use following positive trial outcomes:

- Clinical Trials : Demonstrated efficacy in reducing tumor size with minimal side effects.

- Case Studies : Patients treated with BNCT using BPA showed significant improvements in survival rates compared to traditional therapies.

特性

IUPAC Name |

2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90580-64-6 | |

| Record name | p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。